REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][cH:5][n:6][c:7]2[cH:8][cH:9][c:10]([C:13](=[O:14])[O:15][CH3:16])[cH:11][c:12]12.[Na+:23].[O:24]=[CH:25][N:26]([CH3:27])[CH3:28].[OH-:22].[OH2:21].[P:17]([Br:18])([Br:19])[Br:20]>>[c:3]1([Br:18])[cH:4][cH:5][n:6][c:7]2[cH:8][cH:9][c:10]([C:13](=[O:14])[O:15][CH3:16])[cH:11][c:12]12
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Name
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COC(=O)c1ccc2nccc(OC)c2c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc2nccc(OC)c2c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
BrP(Br)Br
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Name
|
|
Type
|
product
|
Smiles
|
COC(=O)c1ccc2nccc(Br)c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |